

Introduction: The Profile of a Versatile Aroma Chemical

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Butyl undec-10-enoate*

Cat. No.: B093067

[Get Quote](#)

Butyl undec-10-enoate (CAS No. 109-42-2), also known as Butyl undecylenate, is a fatty acid ester that has carved a niche for itself in the palette of perfumers and flavorists.^{[1][2]} While not a powerhouse odorant on its own, its unique and complex olfactory profile allows it to impart valuable characteristics to a wide range of fragrance compositions. It serves as a testament to the principle that subtlety and functional contribution are as crucial as primary scent character in the architecture of a fine fragrance. This guide will explore the multifaceted nature of this ingredient, from its molecular structure to its end-use applications.

Physicochemical Characteristics

The physical and chemical properties of **Butyl undec-10-enoate** are fundamental to its handling, formulation, and performance. As a fatty acid ester, its long hydrocarbon chain and ester functional group dictate its physical state, solubility, and volatility.^[2]

Table 1: Physicochemical Properties of **Butyl undec-10-enoate**

Property	Value	Source(s)
IUPAC Name	butyl undec-10-enoate	[1]
Synonyms	Butyl undecylenate, Butyl 10-undecenoate	[1] [3]
CAS Number	109-42-2	[4]
Molecular Formula	C ₁₅ H ₂₈ O ₂	[1] [4] [5]
Molecular Weight	240.38 g/mol	[1] [3] [4] [5]
Appearance	Clear, colorless to pale yellow liquid	[1] [4]
Boiling Point	249.0 to 254.0 °C at 756-760 mm Hg	[1] [3] [4]
Density	0.871 - 0.878 g/cm ³ at 20°C	[1] [4]
Refractive Index	1.439 - 1.445 at 20°C	[1] [4]
Flash Point	>100 °C (>212 °F)	[6]
Solubility	Soluble in ethanol; Insoluble in water	[2] [3]
Purity (Typical)	≥98% (GC)	[4] [7]

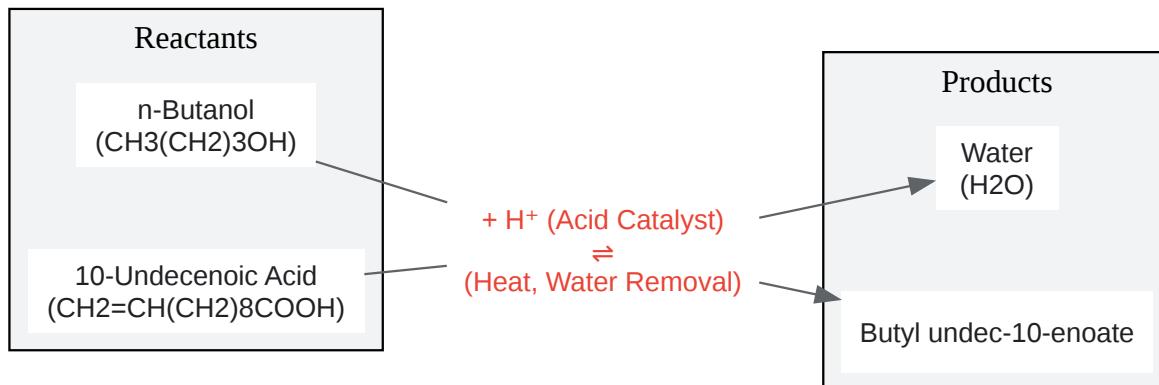
The molecule's structure consists of a C11 unsaturated carboxylic acid (undecylenic acid) esterified with a C4 alcohol (n-butanol). The terminal double bond on the C11 chain is a key feature, offering a site for potential chemical modification, though in fragrance applications, it primarily influences the overall odor profile. Its relatively high molecular weight and boiling point indicate low volatility, suggesting it functions as a middle-to-base note in fragrance compositions, contributing to the longevity of a scent.

Olfactory Profile and Applications in Perfumery

The scent of **Butyl undec-10-enoate** is not singular but rather a nuanced blend of notes. It is most frequently described as having fatty, waxy, and buttery characteristics, with accompanying

floral, fruity, and wine-like undertones.^{[6][7]} This complexity makes it a highly versatile modifier in fragrance creation.

- In Floral Accords: It can lend a natural, waxy, petal-like texture to white floral scents like jasmine, tuberose, and gardenia, enhancing their richness and realism.
- In Fruity Compositions: Its buttery and slightly fatty notes can round out sharp, synthetic fruit accords, adding a creamy, ripe quality, particularly to tropical and orchard fruit profiles.
- In Gourmand and Fantasy Scents: The buttery and wine-like facets are valuable in creating edible, rich, and sophisticated gourmand fragrances.^{[6][7]}


Beyond its scent, it serves as an excellent blender and fixative. Its low volatility helps to anchor more fleeting top notes, while its miscibility with common fragrance materials allows it to seamlessly integrate into and harmonize a blend. It is also utilized in the flavor industry, where its profile is described as waxy, fatty, oily, and soapy.^[6]

Synthesis and Manufacturing

The industrial production of **Butyl undec-10-enoate** is typically achieved through a direct esterification reaction, a cornerstone of organic synthesis.

Synthesis Pathway: Fischer Esterification

The most common and economically viable method is the Fischer esterification of 10-undecenoic acid with n-butanol. This reaction is acid-catalyzed, typically using a strong acid like sulfuric acid or a solid acid catalyst to improve environmental and handling safety. The reaction is reversible, so water, a byproduct, must be continuously removed to drive the equilibrium towards the product side, maximizing the yield.

[Click to download full resolution via product page](#)

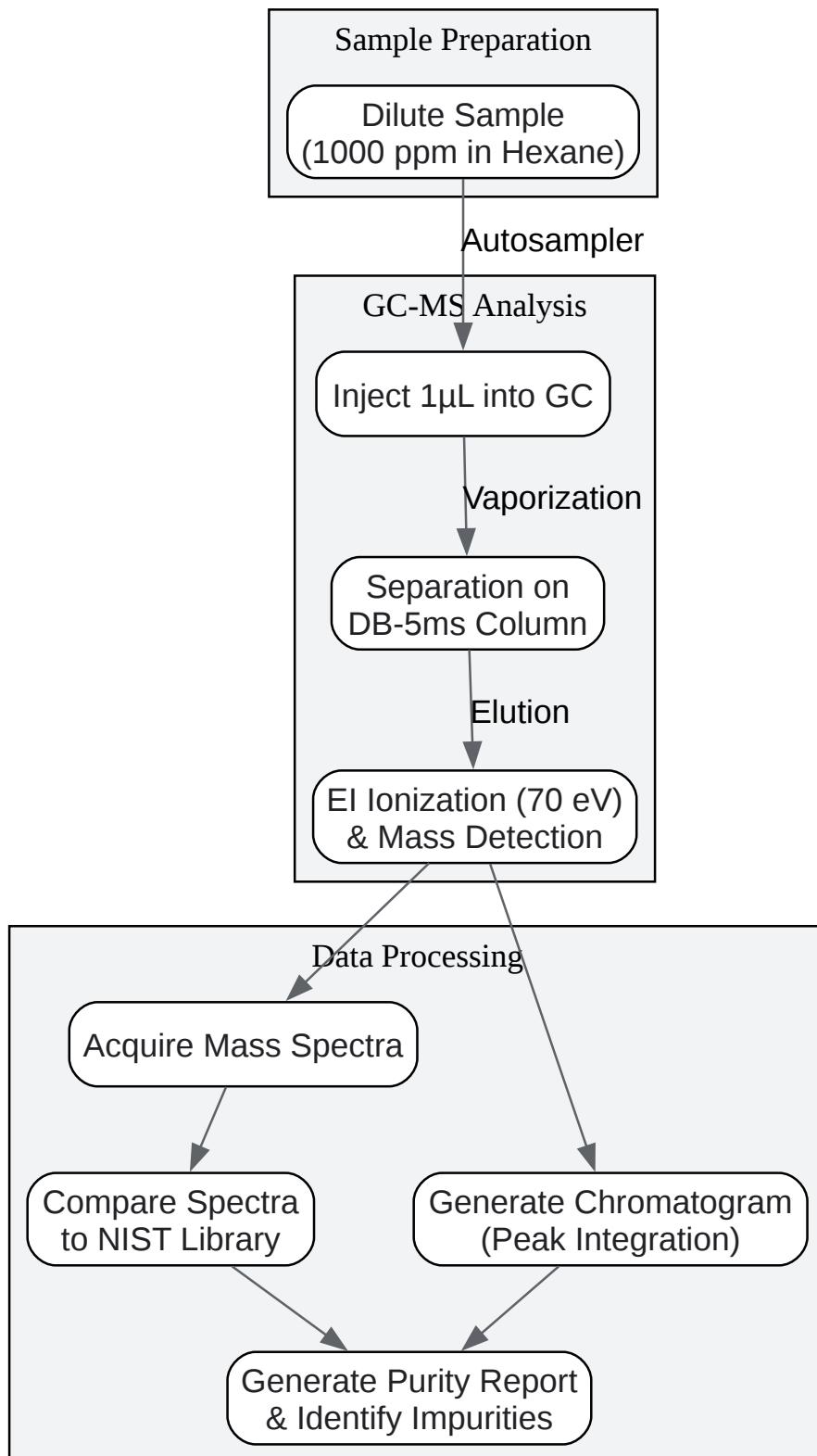
Caption: Fischer Esterification of 10-Undecenoic Acid and n-Butanol.

Manufacturing Considerations

- Catalyst Choice: While sulfuric acid is effective, solid catalysts like acidic resins are increasingly preferred as they are easily separated from the reaction mixture, reduce corrosive waste, and can often be regenerated and reused.
- Purification: Post-reaction, the crude product is purified to meet the stringent requirements of the fragrance industry (typically $\geq 98\%$ purity). The purification train involves neutralization of the acid catalyst, washing to remove unreacted alcohol and acid, and finally, fractional distillation under reduced pressure to isolate the pure ester and prevent thermal degradation.
- Quality Control: Each batch must undergo rigorous analytical testing to confirm its identity, purity, and olfactory profile before being approved for sale.

Analytical Quality Control

To ensure batch-to-batch consistency and safety, a suite of analytical techniques is employed. This self-validating system confirms the molecule's identity, quantifies its purity, and detects any undesirable impurities.


Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary workhorse for analyzing volatile compounds like fragrance ingredients. It separates individual components of a mixture (GC) and then provides information about the molecular weight and fragmentation pattern of each component (MS), allowing for definitive identification and quantification.

Experimental Protocol: GC-MS Purity Assay

- Sample Preparation: Prepare a dilute solution of the **Butyl undec-10-enoate** sample (e.g., 1000 ppm) in a suitable solvent like ethyl acetate or hexane.
- GC System: An Agilent or similar GC system equipped with a mass selective detector (MSD) is used.
- Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 μ m), is typically chosen for its excellent separation of a wide range of analytes.^[8]
- GC Conditions:
 - Inlet Temperature: 250 °C
 - Injection Volume: 1 μ L (split mode, e.g., 50:1 split ratio)
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the main peak. The mass spectrum of this peak is compared against a reference library (e.g.,

NIST) to confirm the identity of **Butyl undec-10-enoate**.^{[1][9]} Purity is calculated based on the relative peak area percentage. Impurities are identified by their respective mass spectra.

[Click to download full resolution via product page](#)

Caption: Standard workflow for GC-MS analysis of **Butyl undec-10-enoate**.

Spectroscopic Confirmation

- NMR Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used for unequivocal structure confirmation, especially during process development or for reference standard characterization.[10][11] The ^1H NMR spectrum would show characteristic signals for the terminal vinyl protons, the α -methylene protons of the ester, and the various methylene groups in the aliphatic chains.[12]
- Infrared (IR) Spectroscopy: FTIR provides confirmation of the key functional groups. A strong absorption band around 1740 cm^{-1} is indicative of the $\text{C}=\text{O}$ ester stretch, while peaks around 3077 cm^{-1} , 1641 cm^{-1} , and 910 cm^{-1} confirm the presence of the terminal $\text{C}=\text{C}$ double bond.[1]

Safety and Regulatory Landscape

Butyl undec-10-enoate has a long history of safe use in consumer products. It is generally considered to be of low toxicity and is not a significant skin sensitizer at typical use concentrations.[3][6][13]

- International Fragrance Association (IFRA): As a self-regulatory body for the fragrance industry, IFRA sets standards for the safe use of fragrance materials.[14] While many materials have specific concentration limits based on sensitization or other toxicological endpoints, there is currently no specific IFRA Standard that restricts the use of **Butyl undec-10-enoate**.[15][16] This indicates that, based on current data, it is not considered to pose a significant risk under normal conditions of use. However, formulators must always adhere to good manufacturing practices and ensure the final product has undergone a comprehensive safety assessment.
- Flavor and Extract Manufacturers Association (FEMA): This ingredient is listed as FEMA number 2216 and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring substance.[1][6][17]

- Global Regulations: It is listed on major chemical inventories, including TSCA (USA) and EINECS (Europe, EC Number 203-670-4), facilitating its use in global markets.[\[1\]](#)

Handling and Storage: Standard chemical handling precautions should be observed, including the use of gloves and safety glasses.[\[3\]](#)[\[13\]](#) The material should be stored in a cool, dry, well-ventilated area in tightly sealed containers, away from heat and direct sunlight to prevent degradation.[\[3\]](#)

Conclusion

Butyl undec-10-enoate is a valuable and versatile specialty ingredient in the fragrance and flavor industries. Its multifaceted olfactory profile, characterized by waxy, buttery, and fruity-floral notes, allows it to function effectively as a modifier and blender, adding richness and realism to a variety of scent compositions. Supported by a robust and straightforward synthesis, well-established analytical control methods, and a favorable safety profile, it remains a reliable component in the creation of consumer products. Its utility also extends to cosmetics as an emollient and to the polymer industry, highlighting its broader chemical value.[\[3\]](#)[\[4\]](#)

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61027, Butyl 10-undecenoate.
- FooDB. (2010). Showing Compound Butyl 10-undecenoate (FDB015313).
- COSMILE Europe. (n.d.). BUTYL UNDECENOATE – Ingredient.
- The Good Scents Company. (n.d.). butyl undecylenate, 109-42-2.
- Global Substance Registration System (GSRS). (n.d.). BUTYL 10-UNDECENOATE.
- Synerzine. (2018). 10-Undecenoic acid, butyl ester Safety Data Sheet.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–7515.
- Flavor and Extract Manufacturers Association (FEMA). (n.d.). BUTYL 10-UNDECENOATE.
- National Institute of Standards and Technology (NIST). (n.d.). 10-Undecenoic acid, butyl ester. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). H b signal data in the 1 H NMR spectrum of t-butyl-10-undecylenate.
- International Fragrance Association (IFRA). (2015). IFRA Standard - Acetic acid, anhydride, reaction products with 1,5,10-trimethyl-1,5,9-cyclododecatriene.
- BBA Regulatory. (2024). What You Need to Know About IFRA Standards in Cosmetics.

- Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Butyl Acetate [Video]. YouTube.
- Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Butyl 10-undecenoate | C15H28O2 | CID 61027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Butyl 10-undecenoate (FDB015313) - FooDB [foodb.ca]
- 3. Butyl-10-undecenoate | 109-42-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. chemimpex.com [chemimpex.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. butyl undecylenate, 109-42-2 [thegoodscentscompany.com]
- 7. ulprospector.com [ulprospector.com]
- 8. fses.oregonstate.edu [fses.oregonstate.edu]
- 9. 10-Undecenoic acid, butyl ester [webbook.nist.gov]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. synergine.com [synergine.com]
- 14. IFRA standards in cosmetics [taobe.consulting]
- 15. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 16. Pell Wall Perfumes Blog: IFRA Compliance - a summary [pellwall-perfumes.blogspot.com]
- 17. femaflavor.org [femaflavor.org]

- To cite this document: BenchChem. [Introduction: The Profile of a Versatile Aroma Chemical]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093067#butyl-undec-10-enoate-as-a-fragrance-ingredient>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com